Veratric Acid Glucuronide
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Overview
Description
Veratric Acid Glucuronide is a glucuronide conjugate of veratric acid, a naturally occurring phenolic acid found in various plants Glucuronidation is a metabolic process where glucuronic acid is added to substances, enhancing their solubility and facilitating their excretion from the body
Preparation Methods
Synthetic Routes and Reaction Conditions: Veratric Acid Glucuronide can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of UDP-glucuronosyltransferases (UGTs) which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to veratric acid. This reaction typically occurs under mild conditions, such as physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound often employs microbial fermentation or recombinant enzyme systems. These methods are advantageous due to their specificity and efficiency. The use of engineered microorganisms or cell-free enzyme systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Veratric Acid Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off by β-glucuronidases. This reaction is crucial for the release of the active aglycone, veratric acid.
Common Reagents and Conditions:
Hydrolysis: β-glucuronidases are commonly used to catalyze the hydrolysis of this compound. This reaction typically occurs under acidic to neutral pH conditions.
Oxidation and Reduction: While less common, veratric acid itself can undergo oxidation and reduction reactions, which may indirectly affect the glucuronide form.
Major Products Formed: The primary product of hydrolysis is veratric acid, which retains the biological activity of the parent compound.
Scientific Research Applications
Veratric Acid Glucuronide has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying glucuronidation processes and the stability of glucuronide conjugates.
Biology: The compound is used to investigate the role of glucuronidation in detoxification and metabolism.
Medicine: this compound is studied for its potential therapeutic effects, particularly in cancer research.
Industry: The compound is utilized in the development of drug delivery systems, where glucuronidation can enhance the solubility and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of Veratric Acid Glucuronide involves its hydrolysis to release veratric acid, which then exerts its biological effects. Veratric acid has been shown to modulate various molecular targets and pathways, including:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Veratric acid inhibits the production of pro-inflammatory cytokines and mediators.
Apoptotic Pathways: It induces apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Ferulic Acid Glucuronide: Similar to Veratric Acid Glucuronide, this compound is a glucuronide conjugate of ferulic acid and shares similar antioxidant and anti-inflammatory properties.
Syringic Acid Glucuronide: Another phenolic acid glucuronide, known for its antioxidant activity.
Vanillic Acid Glucuronide: This compound is structurally similar and exhibits comparable biological activities.
Uniqueness: this compound is unique due to its specific metabolic and pharmacokinetic properties. Its ability to release veratric acid upon hydrolysis makes it a valuable compound for targeted therapeutic applications, particularly in cancer treatment.
Properties
Molecular Formula |
C15H18O10 |
---|---|
Molecular Weight |
358.30 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-(3,4-dimethoxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H18O10/c1-22-7-4-3-6(5-8(7)23-2)14(21)25-15-11(18)9(16)10(17)12(24-15)13(19)20/h3-5,9-12,15-18H,1-2H3,(H,19,20)/t9-,10-,11+,12-,15-/m0/s1 |
InChI Key |
QQHYYHJSWRVMAM-HJHSNUOESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC |
Origin of Product |
United States |
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